Azaconazole
Overview
Description
Azaconazole is a sterol biosynthesis inhibitor with fungicidal action . It is used mainly in ornamental crops to control canker and other diseases . It is moderately soluble in water, relatively volatile, and may be persistent in aquatic systems . Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate .
Synthesis Analysis
The synthesis of Azaconazole and similar compounds involves the use of 3-amino-1,2,4-triazole . Other strategies for the synthesis of 1,2,4-triazole-containing scaffolds have also been highlighted .Molecular Structure Analysis
The molecular formula of Azaconazole is C12H11Cl2N3O2 . The structure includes a 1,3-dioxolane substituted at position 2 by a 2,4-dichlorophenyl and a 1,2,4-triazol-1-ylmethyl group .Physical And Chemical Properties Analysis
Azaconazole has a molecular weight of 300.141 . It has a density of 1.51 g/cm3, a boiling point of 460.7ºC at 760 mmHg, and a melting point of 112.6ºC .Scientific Research Applications
Antimicrobial Activity
Azaconazole, as part of the azole class, has shown significant antimicrobial activity. This is exemplified by the work of Howell Wescott et al. (2017), which investigated the impact of imidazoles on Mycobacterium tuberculosis. They found that imidazoles, including azaconazole, are bactericidal and lead to an increase in reactive oxygen species (ROS) in M. tuberculosis. This study highlighted the potential of azaconazole in treating bacterial infections, especially mycobacteria (Howell Wescott et al., 2017).
Antifungal Applications
Azaconazole's efficacy as an antifungal agent is well-established. Firooz et al. (2015) detailed the use of econazole, a compound similar to azaconazole, in the treatment of superficial fungal infections. They emphasized the importance of novel formulation strategies to enhance its penetration and efficacy (Firooz, Nafisi, & Maibach, 2015).
Pharmacological Studies
Kolimi et al. (2022) developed and validated a method for quantifying efinaconazole, a derivative of azaconazole, in human nail permeation studies. This research underlines the significance of accurate measurement techniques for azaconazole derivatives in pharmacological research (Kolimi et al., 2022).
Nano-Encapsulation for Improved Delivery
Pandey et al. (2005) explored the use of nano-encapsulation for improving the oral bioavailability of azole antifungals, including those related to azaconazole. This study suggests the potential of nanotechnology in enhancing the effectiveness of azaconazole and its derivatives (Pandey, Ahmad, Sharma, & Khuller, 2005).
Mechanism of Antifungal Resistance
Whaley et al. (2017) provided insights into the resistance mechanisms of Candida species against azole antifungals. Understanding these mechanisms is crucial for the effective use of azaconazole in combating fungal infections (Whaley, Berkow, Rybak, Nishimoto, Barker, & Rogers, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041613 | |
Record name | Azaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azaconazole | |
CAS RN |
60207-31-0 | |
Record name | Azaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azaconazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azaconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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